molecular formula C20H19NO6 B2387580 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide CAS No. 869079-76-5

2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B2387580
CAS No.: 869079-76-5
M. Wt: 369.373
InChI Key: GJOLNMWATQIKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-14-6-5-13(26-10-18(21)22)9-16(14)27-20(23)19(11)12-4-7-15(24-2)17(8-12)25-3/h4-9H,10H2,1-3H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOLNMWATQIKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Significance

2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide belongs to the family of substituted coumarins featuring several key structural elements:

  • A 2H-chromen-2-one (coumarin) core structure
  • A 3,4-dimethoxyphenyl substituent at position 3
  • A methyl group at position 4
  • An acetamide group linked through an oxygen atom at position 7

This compound shares structural similarity with several bioactive molecules in the PubChem database, including compounds like 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide (PubChem CID: 1304019), which differs only in the position of the methyl group. The strategic arrangement of these functional groups contributes to the compound's potential applications in medicinal chemistry.

General Synthetic Approaches for Functionalized Coumarins

Retrosynthetic Analysis

The preparation of this compound can be approached through several retrosynthetic pathways:

  • Functionalization of a preformed coumarin core
  • Construction of the coumarin scaffold with pre-installed functional groups
  • Sequential introduction of substituents onto a simple coumarin template

Each approach offers distinct advantages and challenges, which will be discussed in the following sections.

Key Building Blocks

The synthesis typically requires several key intermediates:

  • Appropriately substituted 7-hydroxycoumarin derivatives
  • 3,4-Dimethoxyphenyl-containing precursors
  • Acetamide-linked reagents, such as α-bromoacetamides
  • Methyl-bearing synthons for C-4 position introduction

Specific Preparation Methods

Method 1: O-Alkylation of 7-Hydroxycoumarins Followed by Smiles Rearrangement

This method adapts the approach described by researchers in ACS Omega for similar coumarin derivatives. The synthesis involves a two-stage process starting from 7-hydroxycoumarin derivatives.

Stage 1: O-Alkylation with α-Bromoacetamide

The first stage involves the O-alkylation of 3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxy-2H-chromen-2-one with an appropriate α-bromoacetamide:

Procedure:

  • To a round-bottom flask, add 3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxy-2H-chromen-2-one (1 equivalent) and K₂CO₃ (1.2 equivalents).
  • Add acetonitrile (0.15 M concentration) followed by α-bromoacetamide (1.2 equivalents).
  • Stir the resulting slurry at 50°C for 16 hours.
  • Remove solvent in vacuo and wash the residue with CH₂Cl₂ or Et₂O, followed by H₂O to provide the O-alkylated coumarin product.

This procedure typically yields the intermediate this compound in 75-85% yield.

Alternative O-Alkylation Conditions

For challenging substrates, alternative conditions can be employed:

Procedure with Cs₂CO₃:

  • Combine 3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxy-2H-chromen-2-one (1 equivalent), α-bromoacetamide (1.2 equivalents), and Cs₂CO₃ (1.2 equivalents) in dry acetonitrile.
  • Stir the reaction mixture at 50-70°C for 12-24 hours.
  • Process the reaction as described above.

Method 2: Total Synthesis via O-Hydroxybenzaldehyde Intermediates

This method adapts the total synthesis approach described for 3,4-unsubstituted coumarins, with modifications to incorporate the 3-(3,4-dimethoxyphenyl) and 4-methyl substituents.

Preparation of O-Hydroxybenzaldehyde Intermediates

Procedure:

  • Protection of appropriate phenol with pivaloyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) and triethylamine.
  • Iodination using N-iodosuccinimide in acetonitrile with catalytic trifluoroacetic acid.
  • Hydrolysis using cuprous oxide, pyridine-2-aldoxime, tetrabutylammonium bromide, and cesium hydroxide.
  • Formylation to introduce the aldehyde group.
Construction of the Coumarin Core

Procedure:

  • React the o-hydroxybenzaldehyde intermediate with ethyl (triphenylphosphoranylidene) acetate in N,N-diethylaniline.
  • Heat the mixture under nitrogen atmosphere and reflux for 15 minutes.
  • Remove the solvent under reduced pressure and purify by column chromatography.

Method 3: Coupling of Preformed 3,4-Disubstituted 7-Hydroxycoumarin with Acetamide

This method involves the direct coupling of a preformed 3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxy-2H-chromen-2-one with an activated acetamide derivative.

Procedure:

  • Prepare a solution of 3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxy-2H-chromen-2-one (1 equivalent) in DMF (0.1 M).
  • Add Cs₂CO₃ (1.2 equivalents) and stir vigorously.
  • Add the appropriate activated acetamide reagent and continue stirring for 24 hours at 70°C.
  • Cool the mixture, remove the solvent in vacuo, wash with 1 M HCl, and extract with CH₂Cl₂.
  • Dry over sodium sulfate, concentrate, and purify by column chromatography.

Method 4: Peptide Coupling Approach for Acetamide Installation

This method adapts the approach described for N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl) acetamide synthesis.

Procedure:

  • In a reaction flask, add 3-(3,4-dimethoxyphenyl)-4-methyl-7-hydroxy-2H-chromen-2-one, carboxylic acid derivative, DMAP, and anhydrous dichloromethane.
  • Cool to 0°C, add EDCI·HCl under nitrogen protection, and stir for 30 minutes.
  • Warm to room temperature and continue stirring for 24 hours.
  • Wash with 2.0 mol/L hydrochloric acid, saturated sodium bicarbonate solution, and saturated saline solution.
  • Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize from dichloromethane-ethyl acetate.

Comparative Analysis of Preparation Methods

The various synthetic approaches for this compound can be compared based on several key parameters, as shown in Table 1.

Table 1. Comparison of Synthetic Methods for this compound

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations Typical Yield (%)
O-Alkylation with α-bromoacetamide 7-Hydroxycoumarin derivative α-Bromoacetamide, K₂CO₃ Acetonitrile, 50°C, 16h Straightforward, single-step from hydroxycoumarin Requires preformed coumarin 75-85
Cs₂CO₃-Mediated O-Alkylation 7-Hydroxycoumarin derivative α-Bromoacetamide, Cs₂CO₃ Acetonitrile, 50-70°C, 12-24h Milder conditions, cleaner reaction profile Higher cost of Cs₂CO₃ 80-90
Total Synthesis via O-Hydroxybenzaldehyde Simple phenols Pivaloyl chloride, N-iodosuccinimide, phosphorane reagent Multiple steps, various conditions Access to diverse substitution patterns Longer synthetic sequence 60-75 (overall)
DMF/Cs₂CO₃ Coupling 7-Hydroxycoumarin derivative Activated acetamide, Cs₂CO₃ DMF, 70°C, 24h Effective for sterically hindered substrates Requires high temperature 70-80
Peptide Coupling Approach 7-Hydroxycoumarin derivative EDCI·HCl, DMAP CH₂Cl₂, 0°C → rt, 24h Mild conditions, high functional group tolerance Sensitive to moisture 75-80

Detailed Reaction Mechanisms

O-Alkylation Mechanism

The O-alkylation of 7-hydroxycoumarin with α-bromoacetamide proceeds through an SN2 mechanism. The phenoxide anion, generated by deprotonation with a base such as K₂CO₃ or Cs₂CO₃, acts as a nucleophile and attacks the electrophilic carbon adjacent to the bromine in α-bromoacetamide, displacing the bromine.

Coumarin Formation Mechanism

The formation of the coumarin core from o-hydroxybenzaldehyde and ethyl (triphenylphosphoranylidene) acetate involves a Wittig reaction followed by intramolecular transesterification. The Wittig reaction forms an α,β-unsaturated ester, which undergoes lactonization to form the coumarin ring.

Peptide Coupling Mechanism

The peptide coupling approach involves activation of the carboxylic acid by EDCI·HCl to form an O-acylisourea intermediate, which reacts with the phenolic hydroxyl group of the coumarin to form the desired product. DMAP acts as a nucleophilic catalyst to facilitate this process.

Spectroscopic Characterization

NMR Spectroscopy

The this compound compound can be characterized by NMR spectroscopy. Based on similar compounds reported in the literature, the following characteristic signals would be expected:

¹H NMR (300 MHz, DMSO-d₆, ppm):

  • Aromatic protons of the coumarin core: δ 7.70-7.80 (d, 1H), 7.00-7.10 (dd, 1H), 6.90-7.00 (d, 1H)
  • Aromatic protons of 3,4-dimethoxyphenyl group: δ 7.10-7.30 (m, 3H)
  • Amide protons: δ 7.40-7.60 (br s, 2H)
  • Methylene protons adjacent to oxygen: δ 4.50-4.60 (s, 2H)
  • Methoxy protons: δ 3.70-3.90 (s, 6H)
  • Methyl protons at position 4: δ 2.30-2.50 (s, 3H)

¹³C{H} NMR (75 MHz, DMSO-d₆, ppm):

  • Carbonyl carbon of coumarin: δ 160-162
  • Carbonyl carbon of acetamide: δ 169-170
  • Aromatic and olefinic carbons: δ 110-160
  • Methylene carbon: δ 66-68
  • Methoxy carbons: δ 55-56
  • Methyl carbon: δ 15-18

FTIR Spectroscopy

Key FTIR absorptions (ATR, cm⁻¹):

  • 3400-3200 (N-H stretching)
  • 1720-1700 (C=O stretching, coumarin)
  • 1680-1660 (C=O stretching, amide)
  • 1620-1600 (C=C stretching)
  • 1280-1260 (C-O stretching)

Mass Spectrometry

The molecular weight of this compound is expected to be approximately 383.4 g/mol, which would correspond to the [M⁺] peak in HRMS analysis.

Optimization Strategies and Scale-Up Considerations

Key Parameters for Optimization

Several parameters can be optimized to improve the synthesis of this compound:

  • Base selection : Reactions using Cs₂CO₃ typically show cleaner profiles compared to stronger bases like NaH or hydroxides, while still providing similar yields.
  • Solvent effects : DMF and acetonitrile are commonly used, with DMF generally providing better solubility but requiring higher temperatures.
  • Temperature control : Higher temperatures (70°C) improve conversion without significant decomposition for most substrates.
  • Reaction time : Extended reaction times (24h) are often required for complete conversion, especially for sterically hindered substrates.

Scale-Up Considerations

For large-scale preparation, several modifications to the laboratory procedures may be necessary:

  • Safety concerns : Avoid heating DMF or DMSO at high temperatures on large scale; acetonitrile is preferred for safety reasons.
  • Heat and mass transfer : Ensure efficient stirring to maintain reaction homogeneity.
  • Purification strategy : Column chromatography may be replaced with recrystallization for larger batches.
  • Solvent recovery : Implement solvent recovery systems for cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation), palladium on carbon (for hydrogenation reactions).

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for therapeutic development.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory or oxidative stress pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The chromen-2-one core structure allows for potential intercalation into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic Acid: Shares the 3,4-dimethoxyphenyl group but has a different core structure.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of the acetamide moiety.

Uniqueness

2-((3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is unique due to its combination of the chromen-2-one core with the 3,4-dimethoxyphenyl group and the acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a derivative of the coumarin family, which has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19NO5\text{C}_{19}\text{H}_{19}\text{N}\text{O}_5

This compound features a coumarin backbone with a methoxy-substituted phenyl group and an acetamide functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF74.5
Compound CA5496.0
Target Compound HeLa 4.8

The target compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin, indicating its potential as a therapeutic candidate.

Antioxidant Activity

The antioxidant properties of the compound were evaluated through various assays measuring its ability to scavenge free radicals. The results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging20.5
ABTS Scavenging18.0
FRAP (Ferric Reducing)15.0

These findings suggest that the compound can effectively reduce oxidative damage in cellular environments.

Acetylcholinesterase Inhibition

A significant aspect of the biological activity of this compound is its role as an acetylcholinesterase (AChE) inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s.

Table 3: AChE Inhibition Data

Compound% Inhibition at 10 µM
Donepezil85
Galantamine78
Target Compound 82

The target compound demonstrated a high percentage of inhibition similar to that of standard AChE inhibitors, indicating its potential for neuroprotective applications.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of coumarin derivatives on apoptosis in cancer cells. The results showed that treatment with the target compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in an Alzheimer’s disease model using transgenic mice. The results indicated improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with 7-hydroxy-4-methylcoumarin. Key steps include:

  • Etherification : Reacting 7-hydroxy-4-methylcoumarin with chloroacetamide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide-oxy group.
  • Coupling : Introducing the 3,4-dimethoxyphenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts or controlled electrophilic conditions .
  • Optimization : Reaction time (12–24 hrs), solvent polarity (DMF or acetonitrile), and temperature (80–100°C) critically influence yield. HPLC monitoring (C18 column, acetonitrile/water gradient) ensures intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, coumarin carbonyl at δ 160–165 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and anisotropic displacement parameters. Example: A related coumarin-acetamide derivative (PDB ID: 2QC6) showed hydrogen bonding between the acetamide NH and carbonyl groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 412.14 for C₂₁H₂₁NO₇) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • MTT Assay : Screen for cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations. IC₅₀ values <50 μM suggest therapeutic potential .
  • Enzyme Inhibition : Test inhibition of kinases (e.g., CK2) or esterases via fluorometric assays. For example, coumarin derivatives often inhibit acetylcholinesterase (AChE) with IC₅₀ <10 μM .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., CK2 kinase). A study on a similar coumarin hybrid showed hydrogen bonds between the acetamide group and Thr115/Asn118 residues .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity. For example, methoxy groups enhance lipophilicity (logP ~2.5), improving membrane permeability .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives from redox interference .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding affinity (e.g., KD <1 μM confirms target specificity). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Coumarin derivatives often undergo CYP450-mediated O-demethylation (e.g., 3,4-dimethoxy → 3-hydroxy-4-methoxy) .
  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Track degradation products (e.g., lactone ring opening) using stability-indicating HPLC methods .

Q. What advanced techniques characterize its interactions with serum proteins (e.g., albumin)?

  • Methodological Answer :

  • Fluorescence Quenching : Measure changes in BSA’s intrinsic fluorescence (λex=280 nm) upon compound binding. A Stern-Volmer plot determines binding constants (Kb ~10⁴ M⁻¹) .
  • Circular Dichroism (CD) : Monitor conformational changes in protein secondary structure (α-helix to β-sheet transitions) induced by ligand binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Resolution Strategy :

  • Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 8.0) and ATP concentrations (1 mM vs. 10 μM). Higher ATP reduces apparent inhibition potency .
  • Compound Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference. Dynamic light scattering (DLS) confirms colloidal aggregation, a common source of false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.